molecular formula C11H10F4O3 B8160280 3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid

3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid

Cat. No.: B8160280
M. Wt: 266.19 g/mol
InChI Key: GVKWKUUXUOTGBX-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a trifluoroethoxy group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoro-3-(2,2,2-trifluoroethoxy)benzene.

    Reaction with Propanoic Acid: The intermediate is then reacted with propanoic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluoro and trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation or alkylation reactions may involve reagents like halogens or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluoro and trifluoroethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid
  • 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid

Uniqueness

3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid is unique due to its specific combination of fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O3/c12-8-3-1-7(2-4-10(16)17)5-9(8)18-6-11(13,14)15/h1,3,5H,2,4,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKWKUUXUOTGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)OCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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